molecular formula C15H17NO2S B6426974 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide CAS No. 2327364-52-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide

Cat. No.: B6426974
CAS No.: 2327364-52-1
M. Wt: 275.4 g/mol
InChI Key: DLQWINSLVICQNN-UHFFFAOYSA-N
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Description

Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .


Synthesis Analysis

Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions. An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of benzothiophene consists of a fused ring system, made up of a benzene ring and a thiophene ring .


Chemical Reactions Analysis

Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures .


Physical and Chemical Properties Analysis

Benzothiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .

Mechanism of Action

The mechanism of action of benzothiophene derivatives in biological systems can vary widely depending on the specific compound and its functional groups .

Safety and Hazards

Benzothiophene is labeled with the signal word “Warning” and has hazard statements H302 and H411, indicating that it is harmful if swallowed and toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-3-8-15(18)16-9-13(17)12-10-19-14-7-5-4-6-11(12)14/h2,4-7,10,13,17H,1,3,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQWINSLVICQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CSC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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